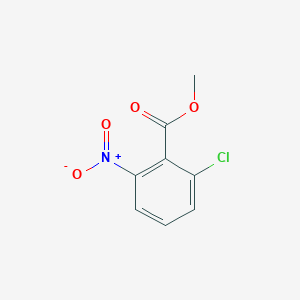![molecular formula C11H15LiN2O2S B3011462 Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate CAS No. 2089257-75-8](/img/structure/B3011462.png)
Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lithium complexes can involve the reaction of lithium salts with other compounds. For instance, in the first paper, a zinc-lithium complex is synthesized from the reaction between the lithium salt of a triazacyclononane derivative and zinc perchlorate . Similarly, substituted (aminomethyl)lithium compounds are prepared by reacting organotin compounds with BuLi . These methods suggest that the synthesis of lithium complexes often involves the use of lithium salts and organometallic reactions.
Molecular Structure Analysis
The molecular structures of lithium complexes can vary significantly. The zinc-lithium complex mentioned in the first paper exhibits a coordination environment where the lithium ion is tetrahedrally coordinated by three water molecules and one oxygen atom from the ligand . In the second paper, the structures of dimeric and tetrameric lithium compounds are described, with lithium atoms exhibiting different coordination geometries, including planar and tetrahedral arrangements . The lithium complex with 2-amino-functionalized benzoylpyrrole forms a novel tetrameric cage structure . These findings indicate that lithium can participate in diverse coordination environments, which can influence the properties and reactivity of the resulting complexes.
Chemical Reactions Analysis
Lithium complexes can be involved in various chemical reactions. For example, the lithium complex with 2-amino-functionalized benzoylpyrrole is reported to catalyze the cyclotrimerization of isocyanates . Another study describes the use of lithium perchlorate in multicomponent syntheses of bicyclic compounds . These examples demonstrate that lithium complexes can act as catalysts or reagents in organic synthesis, facilitating the formation of new bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium complexes are closely related to their molecular structures. The lithium salt of thiazolidine-4-carboxylic acid is water-soluble and its structure is elucidated using various spectroscopic techniques . The solubility and spectroscopic characteristics are essential for understanding the behavior of lithium complexes in different environments, including biological systems. For instance, the cytotoxicity of the lithium thiazolidine-4-carboxylate complex is evaluated using HeLa cells, indicating the potential biological activity of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Homologating Reagent in Synthesis : Lithium enolates derived from 2-acetylthiazole, similar to the compound , are useful in converting aldehydes into α,γ-dihydroxy homologues with three more carbon atoms. This method has been applied in the synthesis of amino sugars from L-serinal (Dondoni, Fantin, & Fogagnolo, 1989).
Use in Antibacterial and Antifungal Agents : Compounds synthesized from related lithium derivatives have demonstrated significant antibacterial and antifungal activity, as shown in a study involving derivatives of aminothiazole (Sujatha, Shilpa, & Gani, 2019).
Biological and Pharmaceutical Research
Potential Cancer Therapeutics : Lithium compounds, including lithium chloride, have shown a dose-dependent effect on human breast cancer cells, both inhibiting and stimulating their growth depending on the concentration (Suganthi, Sangeetha, Gayathri, & Sankar, 2012).
Neuroscience Research : Lithium has been studied for its effects on tyrosine hydroxylase levels in vivo and in vitro, suggesting its impact on gene expression and potential applications in treating psychiatric disorders (Chen et al., 1998).
Study of N-Acetyl-L-Aspartate Export : Research involving lithium suggests it inhibits the export of N-Acetyl-L-Aspartate from neurons, with implications for understanding bipolar disorder and Canavan disease (Baslow & Guilfoyle, 2014).
Investigation in Neuroprotection and Aging : Lithium's neuroprotective properties and potential impact on aging have been studied, with evidence showing its influence on gene expression related to longevity (McColl et al., 2008).
Chemical Reactions and Ligand Synthesis
Application in Heterocyclic Chemistry : Lithium compounds are used in synthesizing a variety of heterocyclic compounds, which may have diverse applications ranging from pharmaceuticals to materials science (Rossi et al., 1985).
Multicomponent Syntheses : Lithium perchlorate, in conjunction with other reagents, facilitates the multicomponent synthesis of various complex organic molecules, demonstrating the versatility of lithium-based compounds in synthetic chemistry (Gu & Georg, 2013).
Wirkmechanismus
While the specific mechanism of action for this compound is not provided, lithium salts in general have been widely used for the clinical treatment of manic-depressive illnesses . The lithium ion is considerably more toxic than the sodium ion, for example, 5 g of lithium chloride can cause fatal poisoning .
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Li/c1-11(4-2-3-5-11)13-10-12-8(7-16-10)6-9(14)15;/h7H,2-6H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDHSMDGJYBRY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC1)NC2=NC(=CS2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)
![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)





![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)


